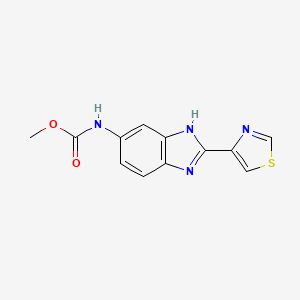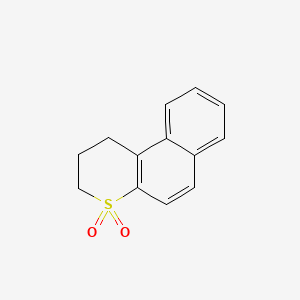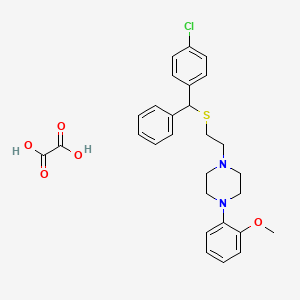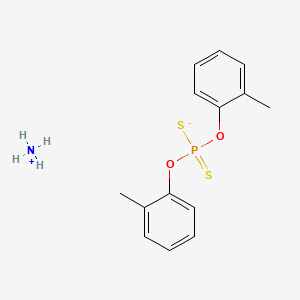
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction can be represented as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
For 2-substituted derivatives, the condensation is conducted with aldehydes instead of formic acid, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in simpler benzimidazole compounds.
Applications De Recherche Scientifique
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting parasitic infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its stability and versatility in chemical reactions.
2-(4-Thiazolyl)benzimidazole: A closely related compound with similar structural features but different functional groups.
Ethyl ester derivative: Another derivative with an ethyl ester group instead of a methyl ester.
Uniqueness
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, influences its reactivity and solubility, making it suitable for various applications .
Propriétés
Numéro CAS |
27146-15-2 |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
methyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C12H10N4O2S/c1-18-12(17)14-7-2-3-8-9(4-7)16-11(15-8)10-5-19-6-13-10/h2-6H,1H3,(H,14,17)(H,15,16) |
Clé InChI |
UJHJNNBFSLRWLT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)





![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)

![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
